molecular formula C16H18N2O3S2 B2513276 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1351614-68-0

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2513276
CAS No.: 1351614-68-0
M. Wt: 350.45
InChI Key: ARUUTFJLEFNCGJ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a hydroxypropyl-thiophene moiety at the N1 position and a methylthio-substituted phenyl group at the N2 position. Oxalamides are widely explored in pharmaceuticals and flavor chemistry due to their versatile hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-16(21,13-8-5-9-23-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)22-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUUTFJLEFNCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene derivative, followed by the introduction of the oxalamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Pyridine/Aromatic Rings : The thiophene group in the target compound could enhance π-π stacking interactions compared to pyridine or benzene rings in S336 or 1c .
  • Hydroxypropyl vs. Methoxy/Alkyl Chains : The hydroxypropyl group may confer higher polarity, contrasting with S336’s methoxybenzyl group, which balances solubility and flavor potency .

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications based on recent research findings.

The molecular formula of this compound is C16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 350.5 g/mol. The structure features a thiophene ring, a hydroxy group, and an oxalamide linkage, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3S2C_{16}H_{18}N_{2}O_{3}S_{2}
Molecular Weight350.5 g/mol
CAS Number1351614-68-0

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : The initial step includes halogenation and substitution reactions to prepare the thiophene derivative.
  • Hydroxylation : The thiophene derivative undergoes hydroxylation to introduce the hydroxy group.
  • Oxalamide Formation : Finally, the hydroxy-thiophene derivative reacts with phenethylamine and oxalyl chloride to form the oxalamide linkage under controlled conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxy group and thiophene ring enhance binding affinity to target proteins or enzymes, modulating their activity. The oxalamide linkage contributes to the compound's stability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests have shown effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In cellular assays, it demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. Further studies are required to elucidate the precise pathways involved.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in preclinical models. Its ability to inhibit specific inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of oxalamides, including this compound, demonstrating significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

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